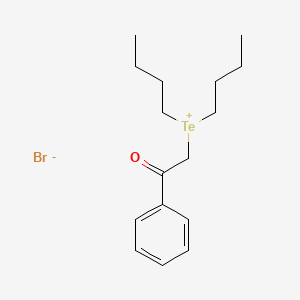
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide is a chemical compound that belongs to the class of organotellurium compounds. These compounds are characterized by the presence of tellurium atoms bonded to organic groups.
Métodos De Preparación
The synthesis of Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of dibutyl telluride with 2-oxo-2-phenylethyl bromide under specific reaction conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: It can be reduced to form tellurides and other reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different telluronium salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide has several scientific research applications, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as the Wittig-type reactions, to form α,β-unsaturated esters, ketones, and nitriles.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The compound can form ylides, which are key intermediates in many organic reactions. These ylides can undergo further transformations to form the desired products. The molecular pathways involved in these reactions are complex and depend on the specific reaction conditions and substrates used .
Comparación Con Compuestos Similares
Telluronium, dibutyl(2-oxo-2-phenylethyl)-, bromide can be compared with other similar organotellurium compounds, such as:
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, chloride
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, iodide
- Telluronium, dibutyl(2-oxo-2-phenylethyl)-, fluoride
These compounds share similar chemical properties but differ in their reactivity and applications. The bromide variant is unique due to its specific reactivity and the types of reactions it can catalyze .
Propiedades
Número CAS |
111873-49-5 |
|---|---|
Fórmula molecular |
C16H25BrOTe |
Peso molecular |
440.9 g/mol |
Nombre IUPAC |
dibutyl(phenacyl)tellanium;bromide |
InChI |
InChI=1S/C16H25OTe.BrH/c1-3-5-12-18(13-6-4-2)14-16(17)15-10-8-7-9-11-15;/h7-11H,3-6,12-14H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
BWYXOPHJYFOFNU-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Te+](CCCC)CC(=O)C1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


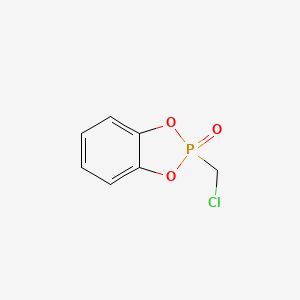
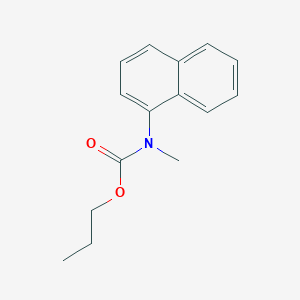
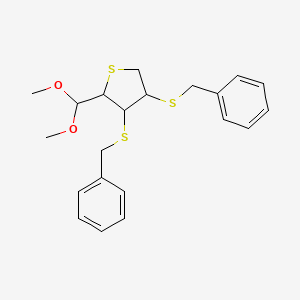
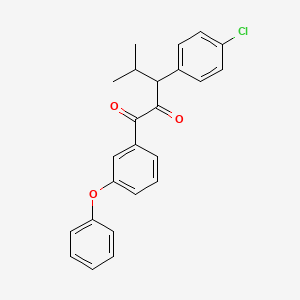
![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)

![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
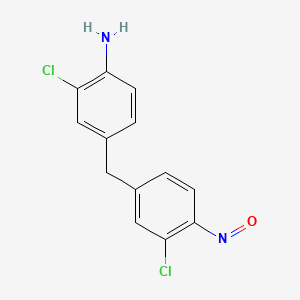
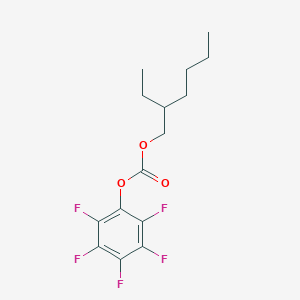
![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
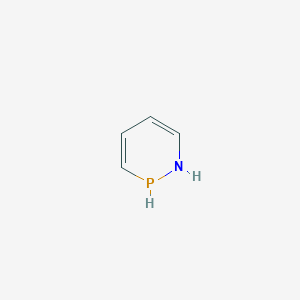
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

